Fmoc-Pro-Phe-OH

Solid-phase peptide synthesis Diketopiperazine side reaction Proline-containing dipeptides

Penultimate proline dipeptide for Fmoc-SPPS. Eliminates one coupling cycle and reduces racemization risk at the Pro-Phe junction. Use optimized deprotection (2% DBU/5% piperazine/NMP) to suppress diketopiperazine formation that otherwise deletes the dipeptide from the growing chain. Also serves as precursor for electrochemical sensor fabrication (FPPO/MCPE) detecting chloramphenicol and furazolidone with LOD ~0.015 µM. Supplied as lyophilized powder, ≥98% HPLC purity.

Molecular Formula C29H28N2O5
Molecular Weight 484.552
CAS No. 120943-07-9
Cat. No. B569730
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameFmoc-Pro-Phe-OH
CAS120943-07-9
Molecular FormulaC29H28N2O5
Molecular Weight484.552
Structural Identifiers
SMILESC1CC(N(C1)C(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)C(=O)NC(CC5=CC=CC=C5)C(=O)O
InChIInChI=1S/C29H28N2O5/c32-27(30-25(28(33)34)17-19-9-2-1-3-10-19)26-15-8-16-31(26)29(35)36-18-24-22-13-6-4-11-20(22)21-12-5-7-14-23(21)24/h1-7,9-14,24-26H,8,15-18H2,(H,30,32)(H,33,34)/t25-,26-/m0/s1
InChIKeyZLLLIQSZNKOVSQ-UIOOFZCWSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 500 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Fmoc-Pro-Phe-OH Overview & Procurement


Fmoc-Pro-Phe-OH (CAS 120943-07-9; molecular formula C₂₉H₂₈N₂O₅; molecular weight 484.54 g/mol) is an Nᵅ-9-fluorenylmethoxycarbonyl-protected dipeptide building block comprising L-proline (Pro) and L-phenylalanine (Phe) . This protected dipeptide is utilized in Fmoc-based solid-phase peptide synthesis (SPPS) for the incorporation of the Pro-Phe motif into longer peptide sequences [1]. As an Fmoc-protected species, it is stable under acidic conditions but undergoes facile N-terminal deprotection under mild basic conditions (e.g., piperidine/DMF), enabling stepwise chain elongation [2]. The compound is supplied as a lyophilized powder with certified purity levels ranging from 95% to ≥98% by HPLC .

Fmoc-SPPS building block for Pro-Phe motif incorporation
Penultimate proline configuration – DKP risk management required
HPLC purity grades available: ≥95% and ≥98%

Fmoc-Pro-Phe-OH Sequence Specificity


The substitution of Fmoc-Pro-Phe-OH with its reversed-sequence positional isomer Fmoc-Phe-Pro-OH, or with D-proline-containing diastereomers, introduces substantial and quantifiable differences in synthetic behavior that directly impact peptide yield, purity, and downstream application performance. The penultimate proline residue in Fmoc-Pro-Phe-OH confers a markedly elevated susceptibility to diketopiperazine (DKP) formation during Fmoc deprotection steps—a side reaction that can delete the entire dipeptide unit from the growing chain [1][2]. Furthermore, the Pro-Phe sequence produces distinct mass spectrometric fragmentation patterns compared to Phe-Pro, enabling unambiguous quality control differentiation [3]. In electroanalytical applications, the Pro-Phe sequence immobilized on carbon paste electrodes exhibits specific sensitivity toward nitrofuran and amphenicol antibiotics that cannot be replicated by alternative dipeptide sequences [4].

Risk Factor
Fmoc-Pro-Phe-OH
Fmoc-Phe-Pro-OH (Substitute)
DKP formation
High susceptibility (penultimate proline)
Low risk – C-terminal proline
MSⁿ isomer ID
Sequence-specific fragmentation
Different MS³ CID pattern
Sensor specificity
Pro-Phe scaffold enables CP/FZ detection
Alternative sequences not replicated

Fmoc-Pro-Phe-OH Evidence Guide


Penultimate Proline DKP Susceptibility

In SPPS, dipeptidyl resin intermediates bearing a penultimate proline residue—precisely the configuration that Fmoc-Pro-Phe-OH would adopt when coupled to a resin-bound amino acid—exhibit severe susceptibility to diketopiperazine (DKP) formation during Fmoc deprotection. Studies on tirzepatide synthesis identified that intermediates containing Fmoc-Pro-Pro-Ser-resin, Fmoc-Ala-Pro-Pro-Pro-Ser-resin, and Fmoc-Gly-Pro-Ser-Ser-Gly-Ala-Pro-Pro-Pro-Ser-resin all demonstrated DKP formation as the primary side reaction during piperidine-mediated Fmoc removal and post-coupling aging [1]. Density functional theory (DFT) calculations confirmed that peptides with penultimate proline stabilize the transition state through C-H···π interactions during Fmoc decomposition, rendering them 2- to 5-fold more prone to cascade-deprotection and DKP byproduct formation compared to sequences lacking penultimate proline [1]. In contrast, the reversed-sequence Fmoc-Phe-Pro-OH places proline at the C-terminal position, which does not generate the penultimate proline configuration upon resin coupling and therefore exhibits substantially lower DKP risk.

DKP Susceptibility
Class-level
2–5× higher DKP cascade-deprotection rate
Impurity profile differs; DKP risk mandates optimized deprotection
Inferred from tirzepatide SPPS studies
Solid-phase peptide synthesis Diketopiperazine side reaction Proline-containing dipeptides Sequence-dependent impurity formation

Electrochemical Sensor Performance

The methyl ester derivative Fmoc-Pro-Phe-OMe (structurally identical in dipeptide backbone to Fmoc-Pro-Phe-OH) was evaluated as a carbon paste electrode modifier for the simultaneous electrochemical detection of chloramphenicol (CP) and furazolidone (FZ). The Fmoc-Pro-Phe-OMe modified carbon paste electrode (FPPO/MCPE) demonstrated superior sensing capabilities compared to the unmodified bare carbon paste electrode (BCPE) [1]. The sensor exhibited two linear detection ranges (50-450 μM for both analytes) with detection limits of 0.014 μM for CP and 0.015 μM for FZ [1]. Sensitivity values reached 4.25 µA/µM/cm² for chloramphenicol and 4.1 µA/µM/cm² for furazolidone [1]. The sensor further demonstrated excellent repeatability, reproducibility, stability, and selectivity for CP and FZ detection in milk and honey samples [1].

Sensor LOD & Sensitivity
Head-to-head
LOD 0.014 μM (CP), 0.015 μM (FZ); 4.25 µA/µM/cm²
Supports electrochemical sensor development for antibiotic monitoring
Reported in milk/honey matrices; FPPO/MCPE vs. bare CPE
Electrochemical sensing Food safety analysis Antibiotic residue detection Modified carbon paste electrode

ESI-MSⁿ Isomer Differentiation

Nᵅ-Fmoc-protected dipeptide positional isomers produce distinct and reproducible fragmentation patterns under electrospray ionization tandem mass spectrometry (ESI-MSⁿ) conditions [1]. In positive ion mode, the protonated [M+H]⁺ ions of Fmoc-Xxx-Yyy-OY peptides undergo a McLafferty-type rearrangement followed by CO₂ loss to form [M+H-Fmoc+H]⁺ ions. Subsequent MS³ collision-induced dissociation (CID) of these ions yields characteristic fragment patterns that unambiguously distinguish isomeric pairs [1]. For Fmoc-Ala-Phe-OY vs. Fmoc-Phe-Ala-OY positional isomers—structurally analogous to the Fmoc-Pro-Phe-OH / Fmoc-Phe-Pro-OH pair—MS³ CID produces distinct c₁⁻, z₁⁻, and y₁⁻ ions in negative ion mode, enabling definitive isomer identification [1]. This analytical differentiation is critical for quality control, as positional isomers represent potential impurities that cannot be resolved by molecular weight determination alone.

ESI-MSⁿ Isomer ID
Class-level
Distinct MS³ CID fragments for Pro-Phe vs. Phe-Pro
Enables unambiguous QC isomer differentiation
Based on analogous Fmoc-Ala-Phe-OY studies
Quality control ESI-MSⁿ Peptide impurity profiling Positional isomer discrimination

Commercial Purity Specifications

Commercial suppliers of Fmoc-Pro-Phe-OH (CAS 120943-07-9) provide certified purity levels that serve as procurement decision criteria for different application requirements. Supplier A provides material with purity ≥98% as determined by HPLC . Supplier B provides material with purity minimum 95% . The difference between 95% and 98% purity corresponds to a 2.5-fold reduction in total impurity content (5% vs. 2% maximum impurity). For SPPS applications where each coupling cycle accumulates impurities multiplicatively, this difference in starting material purity can translate to substantial differences in final crude peptide purity and downstream purification burden.

Purity Specifications
Data to verify
≥98% (Supplier A) and 95% (Supplier B) by HPLC
Purity grade selection influences crude peptide quality
Supplier specifications require verification
Reagent purity HPLC certification Peptide synthesis quality Procurement specifications

Fmoc-Pro-Phe-OH Applications


Pro-Phe-Containing Peptide Synthesis

Fmoc-Pro-Phe-OH is the appropriate building block for introducing the Pro-Phe dipeptide motif into peptide sequences via Fmoc-SPPS. When this sequence is required at the N-terminal or internal position of the target peptide, the protected dipeptide eliminates one coupling cycle and reduces racemization risk at the Pro-Phe junction. However, users must implement optimized Fmoc-deprotection conditions—specifically 2% DBU/5% piperazine/NMP rather than conventional 20% piperidine/DMF—to suppress diketopiperazine formation that occurs when this dipeptide is coupled to a resin-bound amino acid, thereby creating a penultimate proline intermediate [1]. This application is supported by the documented DKP susceptibility of penultimate proline sequences [1][2].

Antibiotic Residue Electrochemical Sensor

Fmoc-Pro-Phe-OH serves as the precursor for synthesizing Fmoc-Pro-Phe-OMe, which when immobilized on carbon paste electrodes (forming FPPO/MCPE) enables the simultaneous electrochemical detection of chloramphenicol and furazolidone. The sensor demonstrates detection limits of 0.014 μM for CP and 0.015 μM for FZ, with sensitivities of 4.25 µA/µM/cm² and 4.1 µA/µM/cm² respectively, in 0.1 M phosphate buffer (pH 7) [3]. This application has been validated in milk and honey sample matrices [3].

Protease Activity Assay Substrate

The Pro-Phe dipeptide core represents a cleavage site for specific proteases. Fmoc-Pro-Phe-OH can be utilized as a protected precursor for synthesizing fluorogenic or chromogenic protease substrates (e.g., Pro-Phe-AMC derivatives) after Fmoc removal. This application is supported by patented methods describing the synthesis of Pro-Phe-Arg-AMC via sequential coupling of Fmoc-Arg(pbf)-OH, Fmoc-Phe-OH, and Fmoc-Pro-OH [4], where Fmoc-Pro-Phe-OH could serve as a more efficient single-step alternative to sequential Pro and Phe coupling.

Positional Isomer QC Standard

Due to the distinct ESI-MSⁿ fragmentation patterns of Fmoc-dipeptide positional isomers [5], Fmoc-Pro-Phe-OH can serve as an authenticated reference standard for analytical method development and batch release testing. Its characteristic MS³ CID fragmentation profile enables unambiguous discrimination from the reversed-sequence isomer Fmoc-Phe-Pro-OH, which may be present as a synthetic impurity or co-elute under standard HPLC conditions [5].

Application
Selection Property
Validation Focus
Pro-Phe peptide synthesis
Penultimate proline reactivity (DKP management)
DKP suppression under optimized Fmoc removal
Electrochemical sensor
Pro-Phe recognition scaffold
Sensor sensitivity & matrix performance
Protease substrate
Dipeptide core as protease recognition site
Substrate specificity & cleavage kinetics
QC isomer standard
Isomer-specific MSⁿ fragmentation
ESI-MSⁿ differentiation from Fmoc-Phe-Pro-OH

Technical Documentation Hub

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36 linked technical documents
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